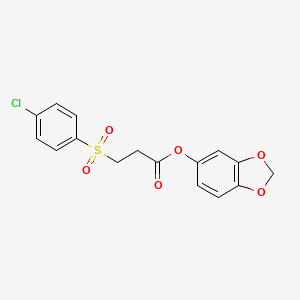
N-(2-iodophenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-iodophenyl)-3,5-dimethylbenzamide, also known as IDM, is a chemical compound that has been widely used in scientific research. IDM is a potent ligand for the sigma-2 receptor, a protein that is involved in various cellular functions, including cell growth, differentiation, and apoptosis.
科学研究应用
N-(2-iodophenyl)-3,5-dimethylbenzamide has been widely used in scientific research as a sigma-2 receptor ligand. Sigma-2 receptors are overexpressed in various cancer cells, and this compound has been shown to induce apoptosis in cancer cells through the activation of sigma-2 receptors. This compound has also been used as a tool for studying the role of sigma-2 receptors in various cellular functions, including cell proliferation, differentiation, and migration. In addition, this compound has been used as a tracer in positron emission tomography (PET) imaging studies to visualize sigma-2 receptor expression in vivo.
作用机制
The exact mechanism of action of N-(2-iodophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that this compound binds to the sigma-2 receptor and induces conformational changes that lead to the activation of downstream signaling pathways. The activation of these pathways ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to inhibit the growth and migration of cancer cells. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using N-(2-iodophenyl)-3,5-dimethylbenzamide in lab experiments include its high potency and selectivity for the sigma-2 receptor, its ability to induce apoptosis in cancer cells, and its use as a tracer in PET imaging studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.
未来方向
There are several future directions for the research on N-(2-iodophenyl)-3,5-dimethylbenzamide. One direction is to further investigate the mechanism of action of this compound and its downstream signaling pathways. Another direction is to explore the potential use of this compound as a therapeutic agent for cancer and neurodegenerative diseases. In addition, the development of new sigma-2 receptor ligands with improved potency and selectivity could lead to new discoveries in the field of sigma-2 receptor research.
合成方法
N-(2-iodophenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process starting from 2-iodoaniline and 3,5-dimethylbenzoic acid. The first step involves the reaction of 2-iodoaniline with potassium carbonate in dimethylformamide to form the corresponding potassium salt. The second step is the esterification of 3,5-dimethylbenzoic acid with the potassium salt to form the corresponding ester. The final step involves the amidation of the ester with ammonia in ethanol to form this compound.
属性
IUPAC Name |
N-(2-iodophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFQURDYQMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)



![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)



